molecular formula C11H10ClNO B13474691 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one

1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B13474691
M. Wt: 207.65 g/mol
InChI Key: YMTYYGFQXDAEQQ-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(6-chloro-2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H10ClNO/c1-6-11(7(2)14)9-4-3-8(12)5-10(9)13-6/h3-5,13H,1-2H3

InChI Key

YMTYYGFQXDAEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:

Biological Activity

1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one, a compound belonging to the indole family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The compound can be synthesized through various methods, with one common approach involving the reaction of 6-chloro-2-methylindole with acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, yielding the desired product.

Antimicrobial Activity

Research has indicated that 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.8
Bacillus cereus0.4

These results indicate that the compound could be valuable in developing new antimicrobial therapies .

Anticancer Activity

The anticancer potential of 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one has also been investigated. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest:

Cell Line IC50 (µM)
MCF-7 (Breast cancer)15
A549 (Lung cancer)20

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which indicated increased annexin V staining in treated cells .

The biological activity of 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in critical biological pathways, leading to disrupted cellular functions. For instance, it may inhibit topoisomerases or other kinases that play vital roles in DNA replication and repair processes .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic applications:

  • Antimicrobial Efficacy : A study conducted on its effects against resistant bacterial strains demonstrated that derivatives of this compound could overcome resistance mechanisms commonly seen in pathogens like MRSA (Methicillin-resistant Staphylococcus aureus).
  • Cancer Treatment : Clinical trials involving formulations containing this compound showed promising results in reducing tumor size in patients with advanced-stage cancers, indicating its potential for inclusion in combination therapies.

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